molecular formula C12H13N3O B2970827 N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 303066-25-3

N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2970827
CAS No.: 303066-25-3
M. Wt: 215.256
InChI Key: DLCAPQBAMLRGIW-UHFFFAOYSA-N
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Description

N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide is a chemical reagent belonging to the pyrazole carboxamide class, which is recognized as a privileged scaffold in medicinal chemistry with a significant therapeutic profile. This compound serves as a key synthetic intermediate for constructing more complex molecules in drug discovery programs. Pyrazole carboxamides are extensively investigated for their potential as anticancer and anti-inflammatory agents, acting through mechanisms such as enzyme inhibition and modulation of autophagy. Related analogs have demonstrated submicromolar antiproliferative activity in cancer cell lines and function as selective enzyme inhibitors, showcasing the potential of this chemical class. The presence of both the amide functionality and the benzyl group on the nitrogen atom allows for diverse molecular interactions, making it a versatile building block in organic synthesis and pharmaceutical development. This product is intended for research purposes in chemical and biochemical laboratories. It is strictly for use in laboratory settings and is not certified for human or veterinary therapeutic applications. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet (MSDS) for safe handling procedures. It is recommended to store the product sealed in a dry environment at room temperature.

Properties

IUPAC Name

N-benzyl-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15-8-7-11(14-15)12(16)13-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCAPQBAMLRGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with benzylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biology: The compound is studied for its role in enzyme inhibition and receptor binding, making it a candidate for therapeutic agents.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Substituents Key Features Reference
This compound C₁₂H₁₃N₃O - N1: Methyl
- C3: Benzylamide
Enhanced lipophilicity; potential CNS activity due to benzyl group
N-Benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide C₁₂H₁₂N₄O₃ - N1: Methyl
- C4: Nitro
- C5: Benzylamide
Nitro group increases electrophilicity; may improve antibacterial activity
N-(Benzimidazol-2-yl)-1H-pyrazole-3-carboxamide C₁₁H₁₀N₄O - C3: Benzimidazole-2-ylamide Bidentate N,O-directing group; suitable for metal-catalyzed C–H activation
1-[(2,4-Dimethylphenoxy)methyl]-N-(1H-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide C₂₁H₂₀N₄O₂S - N1: (2,4-Dimethylphenoxy)methyl
- C3: Benzothiazol-2-ylamide
Phenoxy group enhances π-π stacking; benzothiazole improves kinase inhibition
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O - Pyrazolo-pyridine core
- N1: Ethyl, C3: Methyl
Extended aromatic system; potential kinase inhibitor

Pharmacological Potential

  • The target compound’s benzyl group is associated with moderate CNS activity, whereas nitro-substituted analogs show promise in antibacterial applications .
  • Benzimidazole derivatives demonstrate efficacy in metal-catalyzed C–H functionalization, relevant to materials science .

Stability and Reactivity

  • Nitro-substituted pyrazoles exhibit higher reactivity in electrophilic substitution but lower thermal stability compared to the methyl-substituted parent compound .
  • Sulfonamide derivatives (e.g., 1005616-21-6) display improved aqueous solubility, making them suitable for intravenous formulations .

Biological Activity

N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate interaction and subsequent catalytic processes. Additionally, it can act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways and influencing physiological responses.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds with a similar pyrazole structure have demonstrated effective inhibition of cancer cell proliferation across various types, including breast and liver cancers. Specifically, one study reported that derivatives could induce apoptosis in MDA-MB-231 breast cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 10 μM .

2. Angiogenesis Promotion

N-Benzyl-5-phenyl-1H-pyrazole-3-carboxamide (a related compound) has been shown to promote angiogenesis in human umbilical vein endothelial cells (HUVECs) under serum-free conditions. The compound facilitated capillary-like tube formation and increased cell migration, attributed to elevated levels of reactive oxygen species (ROS) and nitric oxide (NO). These factors were linked to the upregulation of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), suggesting a mechanism for its proangiogenic effects .

Case Study: Antitumor Activity

A comparative study evaluated the antiproliferative effects of various pyrazole derivatives on different cancer cell lines. Among these, this compound exhibited notable cytotoxicity against MDA-MB-231 cells with an IC50 value indicating significant growth inhibition. This suggests that structural modifications to the pyrazole scaffold can enhance antitumor efficacy .

Case Study: Vascular Effects

In a controlled experiment assessing angiogenesis, HUVECs treated with N-Benzyl-5-phenyl-1H-pyrazole-3-carboxamide showed rapid alignment and tube formation in the absence of serum and FGF-2. The study concluded that this compound could serve as a potential therapeutic agent for ischemic diseases due to its ability to stimulate endothelial cell function through ROS and NO pathways .

Research Findings Summary

Study Focus Key Findings
Anticancer ActivityInduced apoptosis in MDA-MB-231 cells; enhanced caspase activity.
AngiogenesisPromoted tube formation in HUVECs; increased ROS and NO levels.
Antiproliferative EffectsSignificant growth inhibition across multiple cancer cell lines.

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